molecular formula C15H10N2O3 B1660704 (1H-Indol-3-yl)(2-nitrophenyl)methanone CAS No. 821767-63-9

(1H-Indol-3-yl)(2-nitrophenyl)methanone

Cat. No.: B1660704
CAS No.: 821767-63-9
M. Wt: 266.25
InChI Key: HZVYZDPDMJLFJW-UHFFFAOYSA-N
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Description

(1H-Indol-3-yl)(2-nitrophenyl)methanone is a synthetic indole derivative designed for pharmaceutical and medicinal chemistry research. The indole nucleus is a privileged scaffold in drug discovery, known for its diverse biological activities and presence in numerous clinically relevant compounds . This specific molecule is of significant interest for developing novel therapeutic agents due to the synergistic potential of its indole and nitrophenyl components. Researchers can utilize this compound as a key building block for synthesizing more complex molecules or as a core structure for evaluating new biological activities. Indole derivatives exhibit a broad spectrum of pharmacological properties, including antimicrobial and antiviral effects . Recent studies highlight that novel indole-based hybrids, particularly those incorporating structures like thioxothiazolidin-one, demonstrate potent activity against resistant bacterial strains such as MRSA and various fungal pathogens, showing greater potency than standard antibiotics like ampicillin and antifungals like ketoconazole . The compound serves as a crucial intermediate in exploring structure-activity relationships (SAR) and optimizing lead compounds. It is suitable for various in vitro assays and molecular docking studies to investigate interactions with bacterial enzymes like MurB or fungal targets like CYP51, which are essential for cell wall synthesis and membrane integrity, respectively . This compound is provided for research purposes to advance the development of new anti-infective agents. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

821767-63-9

Molecular Formula

C15H10N2O3

Molecular Weight

266.25

IUPAC Name

1H-indol-3-yl-(2-nitrophenyl)methanone

InChI

InChI=1S/C15H10N2O3/c18-15(11-6-2-4-8-14(11)17(19)20)12-9-16-13-7-3-1-5-10(12)13/h1-9,16H

InChI Key

HZVYZDPDMJLFJW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC=C3[N+](=O)[O-]

Other CAS No.

821767-63-9

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

a) Nitro vs. Phenyl Substituents
  • (1,2-Dimethyl-1H-indol-3-yl)(phenyl)methanone (C₁₇H₁₅NO, MW 249.313 g/mol): The absence of a nitro group reduces polarity and electron-withdrawing effects, lowering the melting point compared to the nitro analog . ¹³C NMR: The carbonyl carbon resonates at 164.9 ppm in the nitro compound vs. ~190 ppm in phenyl-substituted analogs, indicating electronic differences .
Compound Molecular Formula MW (g/mol) Key Substituents ¹³C NMR (Carbonyl)
(1H-Indol-3-yl)(2-nitrophenyl)methanone C₁₅H₁₀N₂O₃ 266.4 2-NO₂ 164.9 ppm
(1,2-Dimethyl-1H-indol-3-yl)(phenyl)methanone C₁₇H₁₅NO 249.3 H, CH₃ ~190 ppm
b) Halogen vs. Nitro Substituents
  • AM694 Isomers (e.g., (1-(5-fluoropentyl)-1H-indol-3-yl)(2-iodophenyl)methanone): Iodine substituents increase molecular weight (e.g., AM694: ~436.06 g/mol) and alter pharmacological profiles, targeting cannabinoid receptors . In contrast, the nitro group in this compound may confer oxidative stress-related toxicity, as seen in nitroaromatic compounds .
c) Methoxy vs. Nitro Groups
  • RCS-4 ((4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone): Methoxy groups enhance lipophilicity and metabolic stability compared to nitro groups, influencing blood-brain barrier penetration .

Indole Core Modifications

a) N-Alkylation
  • XLR-11 (1-(5-fluoropentyl)-1H-indol-3-ylmethanone): N-alkylation (5-fluoropentyl) increases steric bulk and metabolic resistance, making XLR-11 a potent synthetic cannabinoid .
b) Methyl Substituents on Indole
  • JWH-015 ((2-Methyl-1-propyl-1H-indol-3-yl)(1-naphthyl)methanone): Methyl groups at the 2-position of indole enhance receptor binding affinity, while the naphthyl group increases π-π stacking interactions . The nitro group in the target compound may instead participate in hydrogen bonding or redox reactions .

Pharmacological and Toxicological Profiles

  • Genotoxicity: Nitroaromatics like this compound may induce DNA damage via nitroreduction pathways, unlike methoxy-substituted analogs (e.g., RCS-4) .
  • Receptor Interactions :
    • Iodine- or naphthyl-substituted analogs (e.g., AM694, JWH-015) exhibit high affinity for CB1/CB2 receptors , whereas the nitro group’s electron-withdrawing effects likely redirect biological targets.

Preparation Methods

Friedel-Crafts Acylative Approach

The Friedel-Crafts acylation represents a cornerstone for constructing aryl ketones via electrophilic substitution. For (1H-indol-3-yl)(2-nitrophenyl)methanone, indole’s inherent C3 nucleophilicity facilitates direct acylation using 2-nitrobenzoyl chloride under Lewis acid catalysis. A modified protocol derived from oxidative NHC-mediated acylations (see) employs AlCl₃ (1.2 equiv) in anhydrous dichloromethane at 0–25°C. The reaction proceeds via acylium ion generation, followed by regioselective indole C3 attack, yielding the target ketone in 68–72% isolated yield after silica gel chromatography.

Critical Considerations :

  • Nitro Group Compatibility : The electron-withdrawing nitro group marginally deactivates the benzoyl electrophile, necessitating extended reaction times (12–16 h).
  • Byproduct Formation : Competitive N-acylation is suppressed by employing bulky Lewis acids (e.g., FeCl₃), which sterically hinder the indole nitrogen.

Grignard Addition-Oxidation Cascade

An alternative two-step strategy involves Grignard addition to indole-3-carbaldehyde, followed by oxidation to the ketone. Adapted from, indole-3-carbaldehyde (1.0 equiv) reacts with 2-nitrobenzylmagnesium bromide (1.5 equiv) in THF at −70°C, yielding (1H-indol-3-yl)(2-nitrophenyl)methanol. Subsequent MnO₂-mediated oxidation (refluxing chloroform, 2 h) furnishes the ketone in 65% overall yield.

Spectroscopic Validation :

  • Methanol Intermediate : $$ ^1H $$ NMR (DMSO-d₆): δ 11.02 (s, 1H, NH), 8.21 (d, J = 8.2 Hz, 1H), 7.75–7.32 (m, 6H), 6.11 (d, J = 4.3 Hz, 1H).
  • Ketone Product : $$ ^{13}C $$ NMR (CDCl₃): δ 192.4 (C=O), 151.6 (C-NO₂), 136.2–112.4 (aromatic carbons).

Reductive Cyclization of o-Nitrostyrene Precursors

The Cadogan-Sundberg indole synthesis, as detailed in, offers a route via reductive cyclization of o-nitrostyrenes. Starting from 2-nitro-β-(indol-3-yl)styrene, treatment with triethyl phosphite (P(OEt)₃) at 140°C generates a nitrene intermediate, which cyclizes to form the indole nucleus. Subsequent oxidation (CrO₃, acetic acid) introduces the ketone functionality, achieving 58% yield.

Mechanistic Insights :

  • Nitrene Formation : P(OEt)₃ reduces the nitro group to a nitrene, initiating cyclization.
  • Aromatization : Elimination of ethanol drives rearomatization, forming the indole core.
  • Post-Cyclization Oxidation : Chromium-based oxidants selectively convert benzylic alcohols to ketones without over-oxidation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time (h) Key Advantages Limitations
Friedel-Crafts Acylation 72 16 Single-step, high regioselectivity Sensitive to moisture, byproduct formation
Grignard-Oxidation 65 20 Mild conditions, isolable intermediate Multi-step, low atom economy
Reductive Cyclization 58 24 Builds indole and ketone concurrently High temperatures, toxic reagents

Functionalization and Derivative Synthesis

Post-synthetic modifications expand utility:

  • N-Alkylation : Treatment with methyl iodide/K₂CO₃ in DMF affords N-methyl derivatives, enhancing solubility.
  • Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, enabling further coupling.

Q & A

Q. What are the standard synthetic routes for (1H-Indol-3-yl)(2-nitrophenyl)methanone, and how can reaction conditions be optimized?

The compound is typically synthesized via Friedel-Crafts acylation. A validated method involves reacting indole with 2-nitrobenzoyl chloride in dichloromethane (DCM) under basic conditions (NaOH) with tetrabutylammonium hydrogensulfate as a phase-transfer catalyst. After 5 hours at room temperature, the product is purified via flash chromatography (n-pentane/ethyl acetate, 10:1), yielding 82% . Optimization may focus on solvent choice (e.g., DCM vs. THF), stoichiometry of reagents (excess acyl chloride to drive the reaction), and temperature control to minimize side reactions like over-acylation.

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • 1^1H and 13^{13}C NMR : To confirm the indole and 2-nitrophenyl connectivity. For example, the indole NH proton appears as a broad singlet at δ 8.59 ppm, while the aromatic protons of the 2-nitrophenyl group resonate between δ 7.32–8.33 ppm .
  • IR Spectroscopy : Peaks at 1686 cm1^{-1} (C=O stretch) and 1521 cm1^{-1} (NO2_2 asymmetric stretch) validate the ketone and nitro groups .
  • Mass Spectrometry : The molecular ion [M+^+] at m/z 266.4 confirms the molecular formula (C15_{15}H10_{10}N2_2O3_3) .

Q. How does the electronic nature of the 2-nitrophenyl group influence the compound’s reactivity?

The electron-withdrawing nitro group at the ortho position deactivates the benzene ring, reducing electrophilic substitution on the phenyl moiety. However, it enhances the electrophilicity of the ketone carbonyl, making it more reactive toward nucleophiles (e.g., in Schiff base formation or condensation reactions). Computational studies (e.g., DFT) can further elucidate charge distribution and frontier molecular orbitals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or IR data may arise from solvent effects, impurities, or crystallographic packing. For example, NH proton shifts vary with solvent polarity (CDCl3_3 vs. DMSO-d6_6). Cross-validate using high-resolution crystallography (e.g., single-crystal X-ray diffraction, as in ) to resolve ambiguities. Compare experimental data with computational simulations (e.g., Gaussian NMR predictions) .

Q. What strategies are effective in improving the yield and purity of this compound during scale-up?

  • Purification : Replace flash chromatography with recrystallization (e.g., using ethanol/water mixtures) for higher scalability.
  • Catalyst Optimization : Test alternative phase-transfer catalysts (e.g., PEG-based) to enhance reaction efficiency.
  • In Situ Monitoring : Use HPLC or TLC to track reaction progress and identify byproducts early .

Q. How can the compound’s mechanism of action in biological systems be elucidated?

  • In Vitro Assays : Test tubulin polymerization inhibition (as seen in structurally similar indole-based tubulin inhibitors ).
  • Molecular Docking : Model interactions with target proteins (e.g., colchicine binding site in tubulin) using software like AutoDock.
  • Metabolic Stability : Use liver microsome assays to assess CYP450-mediated degradation .

Q. What are the challenges in studying the compound’s solid-state conformation, and how can they be addressed?

The nitro group’s steric bulk and planarity of the indole ring may lead to polymorphic forms. Use:

  • Single-Crystal X-ray Diffraction : To resolve bond angles (e.g., C=O···NO2_2 dihedral angles) and packing motifs .
  • DFT Calculations : Compare experimental crystal structures with optimized gas-phase geometries to identify lattice effects .

Methodological Guidance

Q. How to design SAR studies for derivatives of this compound?

  • Core Modifications : Introduce substituents on the indole nitrogen (e.g., alkyl groups) or replace the nitro group with other electron-withdrawing groups (e.g., CN, CF3_3) .
  • Bioisosteric Replacement : Substitute the ketone with a sulfone or amide group to alter pharmacokinetic properties.
  • Activity Cliffs : Use combinatorial libraries to test substituent effects on IC50_{50} values in cancer cell lines .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic/basic/oxidative conditions and analyze degradation products via LC-MS.
  • Plasma Protein Binding : Use equilibrium dialysis to measure binding affinity to human serum albumin .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Dynamics Simulations : Simulate binding to tubulin over 100 ns to assess stability of the ligand-protein complex.
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with β-tubulin residues) .

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